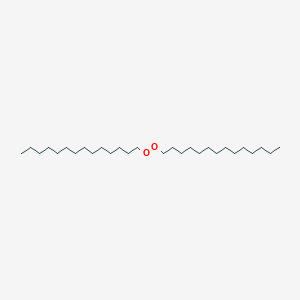
1-(Tetradecylperoxy)tetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tetradecylperoxy)tetradecane is an organic peroxide compound characterized by the presence of a peroxy group (-O-O-) bonded to a tetradecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetradecylperoxy)tetradecane typically involves the reaction of tetradecane with hydrogen peroxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or crystallization techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tetradecylperoxy)tetradecane undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other organic compounds to their corresponding oxidized forms.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles, including halides and amines, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted tetradecane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Tetradecylperoxy)tetradecane has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 1-(Tetradecylperoxy)tetradecane involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Tetradecene: An alkene with a similar tetradecyl chain but lacking the peroxide group.
Tetradecane: A saturated hydrocarbon with a similar chain length but no functional groups.
Sodium tetradecyl sulfate: An anionic surfactant with a tetradecyl chain but different functional groups.
Uniqueness
1-(Tetradecylperoxy)tetradecane is unique due to its peroxide group, which imparts distinct chemical reactivity and potential applications. Unlike its similar compounds, it can participate in free radical reactions and serve as an initiator in polymerization processes.
Eigenschaften
CAS-Nummer |
2130-45-2 |
|---|---|
Molekularformel |
C28H58O2 |
Molekulargewicht |
426.8 g/mol |
IUPAC-Name |
1-tetradecylperoxytetradecane |
InChI |
InChI=1S/C28H58O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI-Schlüssel |
ZIZMLIPKURGKPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOOCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
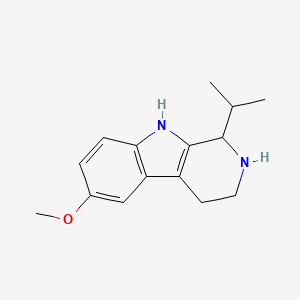
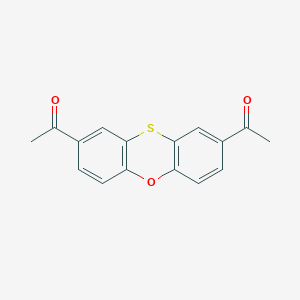
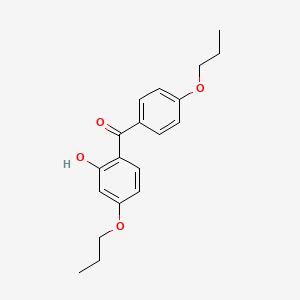
![11-Hydroxy-12H-benzo[b]xanthen-12-one](/img/structure/B14739325.png)


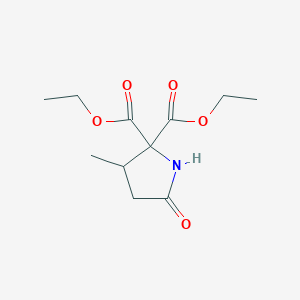

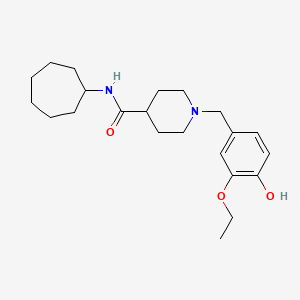

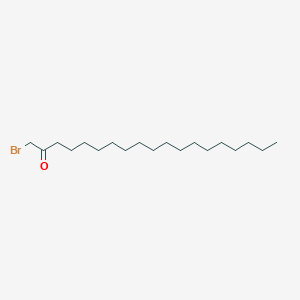
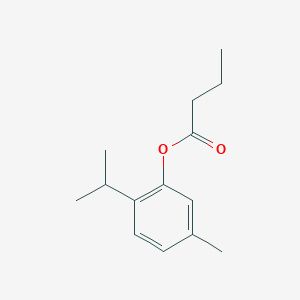
![1-Thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14739385.png)
